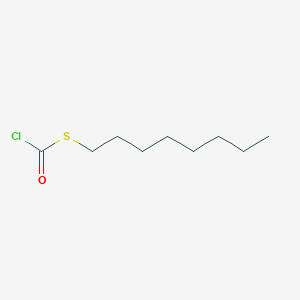
Dimethyl adipimidate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl adipimidate dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is commonly used as a cross-linking reagent in protein research due to its ability to form stable covalent bonds between amino groups in proteins . This compound is particularly useful in studying protein-protein interactions and protein structure.
Métodos De Preparación
Dimethyl adipimidate dihydrochloride can be synthesized through the reaction of adipic acid with methanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the esterification process, followed by purification to obtain the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Dimethyl adipimidate dihydrochloride primarily undergoes substitution reactions, particularly with amino groups in proteins. The common reagents used in these reactions include various buffers to maintain the pH and conditions that favor the formation of imidoester bonds. The major products formed from these reactions are cross-linked proteins, which can be analyzed to study protein interactions and structures .
Aplicaciones Científicas De Investigación
Dimethyl adipimidate dihydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the structural properties of proteins and other biomolecules. In biology, it helps in understanding protein-protein interactions and the functional aspects of proteins. In medicine, it is used in the development of diagnostic tools and therapeutic agents by stabilizing protein structures . Additionally, it has industrial applications in the production of biopharmaceuticals and other protein-based products.
Mecanismo De Acción
The mechanism of action of dimethyl adipimidate dihydrochloride involves the formation of covalent bonds between the amino groups of proteins. This cross-linking process stabilizes the protein structure and allows for the study of protein interactions and functions. The molecular targets are primarily the lysine residues in proteins, and the pathways involved include the formation of imidoester bonds .
Comparación Con Compuestos Similares
Dimethyl adipimidate dihydrochloride is unique in its ability to form stable covalent bonds with amino groups in proteins, making it highly effective for cross-linking studies. Similar compounds include dimethyl suberimidate dihydrochloride and dimethyl pimelimidate dihydrochloride, which also function as cross-linking agents but differ in the length of their carbon chains and the specific conditions required for their reactions . These differences can affect the efficiency and specificity of the cross-linking process, making this compound a preferred choice for certain applications.
Propiedades
Número CAS |
14620-72-5 |
|---|---|
Fórmula molecular |
C8H17ClN2O2 |
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
dimethyl hexanediimidate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-11-7(9)5-3-4-6-8(10)12-2;/h9-10H,3-6H2,1-2H3;1H |
Clave InChI |
JKNIOHXBRYZCTM-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCC(=N)OC.Cl.Cl |
SMILES canónico |
COC(=N)CCCCC(=N)OC.Cl |
| 14620-72-5 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)











